Disialyllactose is a sialylated oligosaccharide composed of two sialic acid residues linked to a lactose molecule. It is classified as a member of the family of human milk oligosaccharides, which play crucial roles in nutrition and biological functions. These compounds are particularly significant due to their contributions to immune function, gut health, and the development of the infant microbiome.
Disialyllactose can be derived from human milk, where it naturally occurs, or synthesized through enzymatic processes using various substrates such as lactose and sialic acid. The increasing interest in disialyllactose is driven by its potential health benefits and applications in functional foods and pharmaceuticals.
Disialyllactose falls under the category of complex carbohydrates, specifically glycoproteins and glycolipids. It is characterized by its unique structure that includes two sialic acid units, which are negatively charged monosaccharides that influence biological interactions.
The synthesis of disialyllactose can be achieved through several methods, including:
Recent studies have demonstrated that using multienzyme cascades can optimize the synthesis of disialyllactose. This approach involves combining various enzymes in a single reaction system to enhance yield and productivity while minimizing costs associated with enzyme production .
Disialyllactose consists of two sialic acid residues attached to a lactose backbone. The typical structure can be represented as follows:
This structure can vary based on the type of linkage between the sialic acids and lactose (e.g., α2,3 or α2,6 linkages).
The molecular formula for disialyllactose is C_{12}H_{19}N_{2}O_{11} with a molecular weight of approximately 309.29 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of synthesized disialyllactose.
The primary reaction for synthesizing disialyllactose involves the transfer of sialic acid from a donor substrate (like cytidine monophosphate-N-acetylneuraminic acid) to lactose:
Optimizing reaction conditions such as pH, temperature, and enzyme concentration is critical for maximizing yield. For instance, reactions are typically conducted at pH 6.5 and temperatures around 37°C for optimal enzyme activity .
The mechanism by which disialyllactose exerts its biological effects involves several pathways:
Research has indicated that disialyllactose may have specific binding affinities for various pathogens, potentially preventing infections by blocking their adhesion to gut epithelial cells.
Relevant analyses include determining melting points, solubility profiles, and stability under various environmental conditions.
Disialyllactose has several applications in both research and industry:
DSL functions as a selective prebiotic by stimulating the growth of Bifidobacterium longum subsp. infantis and specific Bacteroides strains equipped with specialized sialidases (e.g., nanH gene products) [4] [8]. These bacteria metabolize DSL into short-chain fatty acids (SCFAs) such as acetate and propionate, which lower colonic pH, inhibiting enteropathogens like Clostridium difficile [8]. Comparative studies demonstrate that infants fed DSL-supplemented formula exhibit microbiota compositions closer to breastfed infants than those receiving non-supplemented formula, with bifidobacteria predominating at >40% of total gut microbiota [4]. This microbial shift correlates with enhanced intestinal barrier integrity, evidenced by upregulated tight junction proteins (occludin, ZO-1) and reduced serum endotoxin levels [8].
Table 2: Concentration Dynamics of DSL During Human Lactation
Lactation Stage | Average DSL Concentration (g/L) | Proportion of Total Sialylated HMOs | Primary Biological Role |
---|---|---|---|
Colostrum (Days 0–3) | 0.70–1.20 | 10–14% | Pathogen defense, immune priming |
Transitional Milk (Days 4–14) | 0.50–0.80 | 8–10% | Microbiome modulation |
Mature Milk (>Day 15) | 0.25–0.50 | 5–8% | Sustained microbiome support |
DSL acts as a soluble receptor decoy for viral and bacterial pathogens. Its sialylated epitopes mimic host cell surface glycans, competitively inhibiting adhesion of noroviruses (via HBGA receptors), Campylobacter jejuni, and pathogenic Escherichia coli strains [4] [10]. In vitro binding assays show 1 mM DSL reduces rotavirus infectivity in Caco-2 cells by >80%, outperforming monosialylated oligosaccharides [8]. DSL also disrupts biofilm formation by Streptococcus agalactiae at physiological concentrations (IC₅₀ = 1.8 mM), impeding bacterial colonization in the infant gut [8]. This anti-adhesive activity is structure-dependent: removal of α2-6-linked sialic acid diminishes efficacy by >60%, confirming the necessity of terminal disialylation [10].
As a dietary source of sialic acid, DSL contributes to brain ganglioside and synaptic glycoprotein synthesis, with studies linking DSL intake to enhanced neurite outgrowth and cognitive outcomes [5]. Infants with higher DSL exposure show improved language development scores at 18–24 months, likely due to sialic acid’s role in neural cell adhesion molecule (NCAM) sialylation [5] [10]. Immunologically, DSL reduces TNF-α-induced inflammation in fetal intestinal epithelial cells by downregulating NF-κB signaling and promoting IL-10 secretion [8]. In murine models, DSL supplementation decreases pro-inflammatory cytokines (IL-6, IL-1β) by 40–70% during enteric infection, accelerating mucosal recovery [4].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8